molecular formula C26H21FN4O2S2 B2554395 2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1223984-83-5

2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2554395
CAS RN: 1223984-83-5
M. Wt: 504.6
InChI Key: BTTVIPUOGNTRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-yl compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with amines . A similar approach could be hypothesized for the synthesis of the target compound, with specific modifications to incorporate the ethylbenzyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidin ring system. The crystal structure of a related compound shows that it belongs to the tetragonal system, which could suggest similar crystalline properties for the compound . Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and angles, which would be relevant for understanding the molecular structure of the target compound .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-yl compounds can participate in various chemical reactions due to their reactive sites. The presence of amino, cyano, and acetamide groups in related compounds suggests that the target compound may also undergo reactions such as nucleophilic attacks or condensation to form new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives can be inferred from spectroscopic data such as FT-IR and FT-Raman spectra . The presence of specific functional groups would influence the vibrational modes observed in these spectra. Additionally, the compound's drug-likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted using Lipinski's rule and computational methods .

Relevant Case Studies

Case studies involving similar compounds have shown potent biological activities, such as inhibition of thrombin and antiproliferative effects against various cancer cell lines . Molecular docking studies have also been used to predict the interaction of these compounds with biological targets, such as SARS-CoV-2 protease, suggesting potential antiviral activity .

Scientific Research Applications

Synthesis and Antitumor Activities

Compounds with complex structures similar to the one have been synthesized and evaluated for their potential antitumor activities. For instance, novel compounds with structural features like fluorinated moieties and pyrimidine derivatives have shown promising anticancer activity against various cancer cell lines, suggesting that derivatives of pyrimidine could offer valuable insights into the design of new anticancer agents. Such studies highlight the importance of synthetic chemistry in exploring the therapeutic potential of new compounds (Hammam et al., 2005), (Gangjee et al., 2004).

Antimicrobial and Anti-Inflammatory Activities

Similarly, the synthesis of novel thienopyrimidine linked rhodanine derivatives has demonstrated significant antimicrobial activity, indicating the potential of such compounds in addressing bacterial and fungal infections. This aligns with the broader research trend of developing new molecules with enhanced antimicrobial properties to combat resistant strains (Kerru et al., 2019). Additionally, compounds derived from pyrimidine structures have been synthesized with the intention of exploring their anti-inflammatory and antinociceptive activities, demonstrating the wide-ranging potential applications of such molecules in medicinal chemistry (Alam et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of phosphodiesterase IV (PDE4) . PDE4 is a target for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . Other mechanisms of action such as PI3K pathway inhibition, focal adhesion kinase (FAK) inhibition, kinases inhibitory activity against Tie-2, cell cycle arrest and apoptosis induction have also been reported .

Future Directions

The future directions for research on similar compounds could involve the discovery of novel potent anti-tubulin polymerization agents . Additionally, the optimization of compound VIb, which exhibited the best enzymatic inhibitory activity and good activity on most NCI cell lines especially those with overexpressed PI3K, could serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-2-16-9-11-17(12-10-16)14-31-25(33)23-22(18-6-5-13-28-24(18)35-23)30-26(31)34-15-21(32)29-20-8-4-3-7-19(20)27/h3-13H,2,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTVIPUOGNTRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.